molecular formula C19H12FN3OS B2380760 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide CAS No. 392243-52-6

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

Cat. No. B2380760
CAS RN: 392243-52-6
M. Wt: 349.38
InChI Key: MDEIVSJRVHUNKG-UHFFFAOYSA-N
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Description

“N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide” is a chemical compound with a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of compounds with a 1,3,4-thiadiazol-2-yl moiety can be achieved through various methods . For instance, the synthesis of pyrazoline can be performed via a one-pot three-component reaction under microwave irradiation . Then, the synthesis of pyrazole can be performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 50 bonds, with 34 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 4 double bonds, and 17 aromatic bonds . It also contains 2 five-membered rings, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 tertiary amide (aromatic) .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities . For instance, two compounds named 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4 fluorophenyl) urea and 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea were found to be highly potent in sleep and MES test compared with the standard .

Scientific Research Applications

Antimycobacterial Activity

N-alkoxyphenylhydroxynaphthalenecarboxamides, similar in structure to N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide, have shown significant antimycobacterial activity. Some compounds in this category were more effective than the antibiotic rifampicin against various mycobacterial strains, including Mycobacterium tuberculosis, with minimal cytotoxicity to human cells (Goněc et al., 2016).

Anticancer Evaluation

Compounds structurally related to this compound, specifically those incorporating naphthalene and thiadiazole structures, have been evaluated for anticancer properties. Certain derivatives displayed moderate activity against breast cancer cell lines (Salahuddin et al., 2014).

Antioxidant Activity

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural features with this compound, have been found to exhibit significant antioxidant activity. Some compounds in this group were more potent than ascorbic acid, a well-known antioxidant (Tumosienė et al., 2020).

Antibacterial and Herbicidal Activity

Ring-substituted naphthalene-1-carboxanilides, similar to this compound, demonstrated potent antibacterial activity, particularly against Mycobacterium avium and Staphylococcus strains. These compounds also showed herbicidal activity by inhibiting photosynthetic electron transport in plants (Kos et al., 2013).

Anticonvulsant Screening

β-Naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones, structurally related to this compound, displayed significant anticonvulsant activity in animal models. Some compounds from this group emerged as promising leads for further investigations in anticonvulsant drug development (Arshad et al., 2019).

Cocrystal Formation and Stability

Studies on the cocrystallization of similar compounds, particularly those involving thiadiazole, have been conducted to understand their crystal structures and stability. This research is crucial for the development of solid forms of pharmaceuticals (Smith & Lynch, 2013).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, 1,3,4-thiadiazole derivatives are known to exhibit a wide range of biological activities . For instance, they have been reported to show anticonvulsant activity, which could be related to their ability to interact with neuronal cells .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. For instance, a new fluorinated pyrazole was synthesized and showed binding affinity to human estrogen alpha receptor (ERα), which was close to 4-OHT as a native ligand . This suggests potential applications in the field of medicinal chemistry.

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3OS/c20-14-10-8-13(9-11-14)18-22-23-19(25-18)21-17(24)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEIVSJRVHUNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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